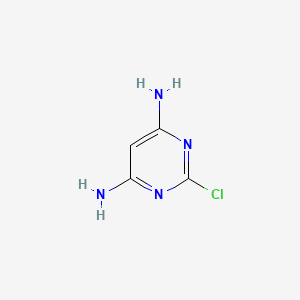

2-Chloropyrimidine-4,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloropyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN4/c5-4-8-2(6)1-3(7)9-4/h1H,(H4,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMVVTRTVIMYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406218 | |

| Record name | 2-chloropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53557-61-2 | |

| Record name | 2-chloropyrimidine-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-Chloropyrimidine-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Scaffold

2-Chloropyrimidine-4,6-diamine, a substituted pyrimidine, represents a cornerstone scaffold in modern medicinal chemistry and synthetic organic chemistry. While its structure appears unassuming, the strategic placement of two amino groups and a reactive chlorine atom on an electron-deficient pyrimidine ring imbues it with significant synthetic versatility. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals engaged in drug discovery and development. Its primary utility lies in its role as a key intermediate for constructing more complex molecules, most notably as a precursor to the antihypertensive drug Minoxidil and as a foundational element for various kinase inhibitors.[1][2] The pyrimidine core itself is a well-established pharmacophore found in numerous therapeutic agents, including anticancer and antimicrobial drugs.[3]

Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of a starting material is critical for experimental design. This compound is typically a white to off-white or pale yellow crystalline solid that is stable under standard laboratory conditions.[2][4]

Physicochemical Data

The key physical and chemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₄ | [2][4][5] |

| Molecular Weight | 144.56 g/mol | [2][4][5] |

| Appearance | White to off-white/pale yellow crystalline powder | [2][4][6] |

| Melting Point | 199-202 °C | [2][4] |

| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg (Predicted) | [2][7] |

| Solubility | Moderately soluble in water; more soluble in methanol and ethanol. | [2][6] |

| pKa | 3.66 ± 0.10 (Predicted) | [4] |

| CAS Number | 156-83-2 | [5] |

Spectroscopic Signature

Spectroscopic analysis is essential for confirming the identity and purity of the compound.

| Spectroscopy | Characteristic Data |

| ¹H NMR | The spectrum is simple, typically showing a singlet for the lone aromatic proton (C5-H) and broad signals for the protons of the two amino groups (-NH₂). |

| ¹³C NMR | Expected signals for the three distinct aromatic carbons and the carbon bearing the chlorine atom. |

| Mass Spec (MS) | The mass spectrum will show a characteristic molecular ion peak (M⁺) at m/z 144 and an isotopic peak (M+2) at m/z 146 with an approximate 3:1 ratio, confirming the presence of a single chlorine atom.[5] |

| Infrared (IR) | The IR spectrum displays characteristic absorption bands for N-H stretching of the primary amine groups (typically in the 3100-3500 cm⁻¹ region) and vibrations associated with the pyrimidine ring.[5][8] |

Note: Access to detailed spectra is available through various databases.[5][9][10]

Synthesis: From Hydroxypyrimidine to a Reactive Intermediate

The most prevalent and industrially relevant synthesis of this compound involves the chlorination of its hydroxylated precursor, 2,4-diamino-6-hydroxypyrimidine.[1][4][11] The choice of chlorinating agent and reaction workup is critical for achieving high yield and purity while ensuring operational safety.

Underlying Principle: The Role of Phosphorus Oxychloride

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The hydroxyl group on the electron-rich hydroxypyrimidine initially acts as a nucleophile, attacking the phosphorus center of POCl₃. This forms a phosphoryl intermediate, which is an excellent leaving group. A subsequent nucleophilic attack by the chloride ion (from POCl₃) on the C6 position of the pyrimidine ring displaces the phosphoryl group, yielding the desired chlorinated product. The reaction is typically performed at elevated temperatures to drive it to completion.[4][11]

Experimental Protocol: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

This protocol is a synthesized representation of established laboratory methods.[4][11]

-

Reaction Setup : In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2,4-diamino-6-hydroxypyrimidine (1.0 equivalent).

-

Reagent Addition : Carefully add phosphorus oxychloride (POCl₃) (approx. 9 mL per gram of starting material) to the flask.

-

Heating : Heat the reaction mixture to approximately 95-100 °C and maintain stirring for 16-18 hours. The mixture will become a solution as the reaction progresses.

-

Quenching (Critical Step) : After cooling the reaction mixture to room temperature, slowly and carefully add it to crushed ice or ice water with vigorous stirring. Causality: This step hydrolyzes the excess, highly reactive POCl₃ to phosphoric acid. This process is highly exothermic and must be performed with caution. Some patented methods utilize alcohols for quenching, which can be safer and produce phosphate esters that are easier to handle than phosphoric acid.[1]

-

Hydrolysis & Neutralization : Stir the quenched solution at an elevated temperature (e.g., 90 °C) for about 1 hour to ensure complete hydrolysis of any intermediates.[11] Cool the solution and adjust the pH to ~8 using a base such as sodium hydroxide (NaOH) or ammonia water.[1][11]

-

Extraction & Isolation : Extract the neutralized aqueous solution multiple times with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification : The product is often obtained as a solid of sufficient purity.[11] If necessary, it can be further purified by recrystallization from boiling water or acetone.[4]

Synthesis Workflow Diagram

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Applications in Drug Discovery

The true value of this compound is realized in its application as a versatile building block for pharmacologically active compounds.

-

Antihypertensives : It is a documented key raw material for the synthesis of Minoxidil, a potent vasodilator used to treat severe hypertension and androgenic alopecia. [1][2]* Oncology : Substituted 4,6-diaminopyrimidines are effective scaffolds for blocking the epidermal growth factor receptor (EGFR), making them promising candidates for lung cancer treatment. [12]* Anti-infectives : The 2,4-diaminopyrimidine core is the defining feature of "non-classical" inhibitors of dihydrofolate reductase (DHFR). [11]This enzyme is crucial for DNA synthesis in bacteria and protozoa, making its inhibitors effective antibacterial (e.g., Trimethoprim) and anti-tubercular agents. [11]

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

-

Hazard Identification : this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. [5] * H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear tightly fitting safety goggles. [13] * Skin Protection : Handle with impervious gloves and wear protective clothing. [13] * Respiratory Protection : Use in a well-ventilated area or fume hood. If exposure limits are exceeded, a full-face respirator may be necessary. [13]* Storage : Keep the container tightly sealed in a dry, cool, and dark place. [4]

-

Conclusion

This compound is far more than a simple chemical. It is a strategically designed scaffold offering a reliable and reactive handle for synthetic elaboration. Its straightforward synthesis, well-characterized properties, and, most importantly, its predictable reactivity through nucleophilic aromatic substitution make it an invaluable tool for researchers. Its proven utility in the synthesis of high-profile drugs and its continued relevance in the development of new kinase and DHFR inhibitors solidify its position as a critical intermediate in the pharmaceutical industry.

References

-

Kletskii, M. E., et al. (2018). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 23(10), 2449. Available at: [Link]

-

Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(10), 1587. Available at: [Link]

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine. Google Patents.

-

PubChem (n.d.). 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Xingrui Industry (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Available at: [Link]

-

Al-Hourani, B. J., et al. (2019). 2-(Heptylthio)pyrimidine-4,6-diamine. Molbank, 2019(3), M1083. Available at: [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry. Available at: [Link]

-

Fathimoghadam, H., et al. (2018). Synthesis and Antiplatelet Aggregation Activity Evaluation of some 2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine Derivatives. Pharmaceutical and Biomedical Research. Available at: [Link]

-

NIST (n.d.). 4-Chloro-2,6-diaminopyrimidine. NIST WebBook. Available at: [Link]

-

Chad's Prep (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

-

Chemsrc (n.d.). 6-Chloropyrimidine-2,4-diamine. Available at: [Link]

Sources

- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. benchchem.com [benchchem.com]

- 4. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 6-Chloro-2,4-diaminopyrimidine | 156-83-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 6-Chloropyrimidine-2,4-diamine | CAS#:156-83-2 | Chemsrc [chemsrc.com]

- 8. 2-(Heptylthio)pyrimidine-4,6-diamine [mdpi.com]

- 9. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR [m.chemicalbook.com]

- 10. 4-Chloro-2,6-diaminopyrimidine [webbook.nist.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

A Comprehensive Technical Guide to 6-Chloropyrimidine-2,4-diamine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 6-chloropyrimidine-2,4-diamine, a pivotal intermediate in modern medicinal chemistry. We will explore its chemical identity, physical properties, synthesis methodologies, and its significant role as a versatile building block in the development of therapeutic agents. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Nomenclature and Chemical Identity

The precise identification of a chemical entity is fundamental for scientific communication and regulatory compliance. The compound is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: 6-chloropyrimidine-2,4-diamine[1]

This name unequivocally defines the molecular structure: a pyrimidine ring with a chlorine atom at position 6 and two amino groups at positions 2 and 4.

Synonyms: Due to historical naming conventions and its prevalence in various commercial and research contexts, this compound is known by several synonyms. Understanding these is crucial for comprehensive literature and database searches.[1][2]

Chemical Identifiers:

Caption: Chemical structure and key identifiers.

Physicochemical Properties

A thorough understanding of the physicochemical properties is essential for designing synthetic routes, developing formulations, and predicting the compound's behavior in biological systems.

| Property | Value | Source |

| Appearance | White to off-white/pale yellow crystalline powder | [3][6][7] |

| Melting Point | 199-202 °C | [2][3][4][6][7] |

| Solubility | Soluble in water; more soluble in ethanol and methanol | [6] |

| pKa | 3.66 ± 0.10 (Predicted) | [3][8] |

| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg | [6] |

| Density | ~1.564 g/cm³ | [6] |

The compound's crystalline nature and relatively high melting point are characteristic of its aromatic heterocyclic structure.[2] Its solubility profile allows for flexibility in choosing reaction and purification solvents.

Synthesis Methodologies

The synthesis of 6-chloropyrimidine-2,4-diamine is a well-established process, with the most common and industrially scalable route starting from 2,4-diamino-6-hydroxypyrimidine. The key transformation is the conversion of the hydroxyl group to a chloro group.

Chlorination of 2,4-Diamino-6-hydroxypyrimidine

This is the predominant method, utilizing phosphorus oxychloride (POCl₃) as the chlorinating agent.[9][10][11] The rationale for this choice lies in POCl₃'s efficacy in converting hydroxyl groups on heteroaromatic rings to chlorine atoms.

Reaction Scheme:

Caption: General workflow for the synthesis.

Detailed Experimental Protocol:

This protocol is a synthesis of procedures described in the literature, designed for self-validation and reproducibility.[3][10]

-

Reaction Setup: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

-

Chlorination: Carefully add phosphorus oxychloride (POCl₃) (approx. 7-9 mL per gram of starting material).

-

Heating: Heat the reaction mixture to 97-105°C and maintain stirring for 6 to 17 hours.[3][10][11] The duration is critical for driving the reaction to completion.

-

Quenching: After the reaction is complete, cool the mixture. A critical safety and process optimization step is the quenching of excess POCl₃. While traditional methods use ice water, modern patents advocate for the use of alcohols (e.g., ethanol).[9][11] This approach is considered safer and can facilitate product isolation.[11]

-

Hydrolysis/Neutralization: If quenched with ice water, the solution is typically heated (e.g., 90°C) for about an hour to ensure complete hydrolysis of intermediates.[10] The pH is then carefully adjusted to ~8 using a base like sodium hydroxide (NaOH) or ammonia water to precipitate the free base product.[9][10]

-

Isolation and Purification: The product is extracted into an organic solvent, commonly ethyl acetate (EtOAc).[9][10] The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.

-

Recrystallization: For higher purity, the product can be recrystallized from boiling water (with charcoal treatment) or acetone.[3]

Causality and Insights: The use of excess POCl₃ serves as both the reagent and the solvent. The elevated temperature is necessary to overcome the activation energy of the chlorination reaction on the electron-rich pyrimidine ring. The choice of quenching agent (alcohol vs. water) impacts safety and the subsequent workup procedure. Alcohol quenching can lead to the formation of phosphate esters, which may be easier to handle and recover than the large volumes of phosphoric acid generated from water quenching.[9]

Alternative Synthesis Route

An alternative approach involves building the pyrimidine ring from acyclic precursors.[12]

-

Cyclization: Guanidine hydrochloride is reacted with ethyl cyanoacetate in the presence of a base like sodium methoxide in a solvent such as methanol. This cyclization reaction forms the 2,4-diamino-6-hydroxypyrimidine intermediate.[12]

-

Chlorination: The intermediate is then chlorinated as described in the previous section.

This method offers an alternative starting point but ultimately converges on the same critical chlorination step.

Chemical Reactivity and Tautomerism

The reactivity of 6-chloropyrimidine-2,4-diamine is dictated by its functional groups: the two amino groups and the chlorine atom.

-

Nucleophilic Substitution: The chlorine atom at the 6-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various other functional groups. This is a cornerstone of its utility as a synthetic intermediate.

-

Reactions of Amino Groups: The amino groups can undergo a range of reactions, including acylation, alkylation, and participation in cross-coupling reactions.

-

Tautomerism: Like many amino-substituted nitrogen heterocycles, 4-amino-6-chloropyrimidines can exist in an equilibrium between amine and imine tautomeric forms.[13] This phenomenon can influence its reactivity and its ability to form hydrogen bonds, which is particularly relevant in its interactions with biological targets.[13]

Applications in Drug Development

6-Chloropyrimidine-2,4-diamine is a highly valued scaffold in medicinal chemistry due to its structural resemblance to endogenous nucleobases and its versatile chemical handles.

-

Minoxidil Synthesis: Its most prominent application is as a key raw material for the synthesis of Minoxidil, a potent antihypertensive agent that is widely used topically to treat hair loss.[6][9][11]

-

Enzyme Inhibitors: The 2,4-diaminopyrimidine core is a classic structural motif found in non-classical antifolates, which are inhibitors of dihydrofolate reductase (DHFR).[10] This makes its derivatives candidates for anti-bacterial and anti-tubercular agents.[10]

-

Kinase Inhibitors: Substituted 4,6-diaminopyrimidines have been investigated as inhibitors of various kinases, including the Epidermal Growth Factor Receptor (EGFR), making them promising for the development of anticancer therapies.[13]

-

Antiviral and Other Therapeutic Areas: The compound serves as an intermediate for a wide array of molecules with potential antiviral and anticancer properties.[8] Its derivatives are also explored for activity against other targets.

Safety and Handling

As a laboratory chemical, proper safety precautions must be observed when handling 6-chloropyrimidine-2,4-diamine.

-

GHS Hazard Classification:

-

Personal Protective Equipment (PPE): Use of appropriate PPE, including gloves, safety glasses (eyeshields), and a dust mask (type N95), is mandatory.[4]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

Conclusion

6-Chloropyrimidine-2,4-diamine is more than just a chemical intermediate; it is a foundational building block that has enabled the development of important pharmaceuticals. Its straightforward and scalable synthesis, combined with its versatile reactivity, ensures its continued relevance in the field of drug discovery. This guide has provided a comprehensive overview of its properties, synthesis, and applications, grounded in authoritative sources, to support the work of researchers and scientists dedicated to advancing therapeutic innovation.

References

- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. (n.d.). G-Biochem.

-

2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine. (2021). Google Patents.

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2020). National Institutes of Health. Retrieved January 22, 2026, from [Link]

-

Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. (2017). MDPI. Retrieved January 22, 2026, from [Link]

- Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Patsnap.

-

Preparation method of 2, 4-diamino-6-chloropyrimidine. (n.d.). Patsnap. Retrieved January 22, 2026, from [Link]

-

6-Chloropyrimidine-2,4-diamine, 98% | 156-83-2. (n.d.). Ottokemi. Retrieved January 22, 2026, from [Link]

Sources

- 1. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 4. 2,6-Diamino-4-chloropyrimidine 98 156-83-2 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 7. 6-Chloropyrimidine-2,4-diamine, 98% 156-83-2 India [ottokemi.com]

- 8. 4-Chloro-2,6-Diaminopyrimidine Manufacturer & Exporter from India - Sihauli Chemicals Private Limited [sihaulichemicals.com]

- 9. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 12. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 13. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of a Core Heterocyclic Scaffold

An In-depth Technical Guide to 2-Chloropyrimidine-4,6-diamine (CAS: 53557-61-2) for Medicinal Chemistry Professionals

This compound, also referenced in literature as 6-Chloro-2,4-diaminopyrimidine, is a highly functionalized heterocyclic compound.[1][2] Its strategic arrangement of two nucleophilic amino groups and a reactive chloro-substituent on a pyrimidine core makes it a privileged scaffold and a critical intermediate in the synthesis of a wide array of biologically active molecules.[1] This guide provides an in-depth analysis of its synthesis, reactivity, and applications, with a focus on its pivotal role in modern drug discovery and development, from its use in iconic drugs like Minoxidil to its contemporary application in targeted therapies such as kinase inhibitors.[1][3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis and drug development. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 53557-61-2 (also cited as 156-83-2) | [1][5] |

| Molecular Formula | C₄H₅ClN₄ | [1][6] |

| Molecular Weight | 144.56 g/mol | [1][6] |

| Appearance | White to off-white or slightly yellow crystalline powder | [1][2][5] |

| Melting Point | 199-202 °C | [1] |

| Solubility | Moderately soluble in water; more soluble in organic solvents like ethanol and methanol. | [1] |

Spectroscopic Characterization

Structural confirmation relies on a combination of spectroscopic methods. While a dedicated, fully assigned spectrum for this specific isomer can be elusive in public databases, the expected spectral features can be reliably predicted based on its structure and data from closely related analogs.[7]

-

¹H NMR: The spectrum is expected to be simple, showing a singlet for the lone aromatic proton on the pyrimidine ring (C5-H) and two distinct broad signals corresponding to the protons of the two non-equivalent amino groups (-NH₂).

-

¹³C NMR: Key signals would include those for the carbon atoms attached to the chlorine (C2), the two amino groups (C4, C6), and the unsubstituted carbon (C5).

-

Infrared (IR) Spectroscopy: The spectrum is dominated by characteristic N-H stretching vibrations from the primary amine groups (typically in the 3100-3500 cm⁻¹ region) and C=N/C=C stretching vibrations of the pyrimidine ring (around 1550-1650 cm⁻¹).[8]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, unequivocally confirming the presence of one chlorine atom.[7]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Singlet (Ar-H, 1H), Two broad singlets (-NH₂, 4H total) |

| ¹³C NMR | ~4 distinct signals in the aromatic region |

| IR (cm⁻¹) | 3100-3500 (N-H stretch), 1550-1650 (C=N, C=C stretch) |

| MS (m/z) | Molecular ion peaks at ~144 and ~146 (approx. 3:1 ratio) |

Synthesis and Purification: A Validated Protocol

The most prevalent and industrially relevant synthesis of this compound involves the chlorination of its hydroxyl precursor, 2,4-diamino-6-hydroxypyrimidine.[3][8] This transformation is typically achieved using a potent chlorinating agent like phosphorus oxychloride (POCl₃).

Causality in Synthesis: Why Phosphorus Oxychloride?

The conversion of the C2-hydroxyl group (which exists in tautomeric equilibrium with its keto form, a pyrimidone) into a chloro group is a critical step. Phosphorus oxychloride is the reagent of choice for this transformation due to its high reactivity. The mechanism involves the activation of the pyrimidone oxygen by phosphorylation, creating an excellent leaving group and facilitating nucleophilic attack by the chloride ion. However, this reactivity necessitates careful control of reaction conditions to prevent side reactions and ensure safety. Traditional methods often suffered from low yields, complex workups, and the generation of significant phosphorus-containing wastewater.[3] Modern protocols have been optimized to improve yield and safety.[3][8]

Diagram 1: Synthetic Workflow

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a synthesized representation based on established literature procedures.[3][8] All operations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a three-neck round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a temperature probe, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

-

Reagent Addition: Under stirring, slowly and carefully add phosphorus oxychloride (POCl₃, approx. 5-10 vol eq.) to the flask. The reaction is exothermic.

-

Chlorination: Heat the reaction mixture to 95-100 °C and maintain for 12-18 hours.[8] The reaction progress can be monitored by TLC or LC-MS.

-

Quenching (Critical Step): After cooling the mixture to room temperature, very slowly and cautiously pour the reaction mixture onto crushed ice or into ice-cold water with vigorous stirring. This step is highly exothermic and releases HCl gas. An alternative, safer quench involves the use of alcohols, which forms phosphate esters.[3]

-

Hydrolysis & Neutralization: Stir the quenched aqueous solution at an elevated temperature (e.g., 90 °C) for 1 hour to ensure complete hydrolysis of any remaining phosphorus intermediates.[8] Cool the solution in an ice bath and carefully adjust the pH to ~8 using a saturated solution of sodium hydroxide (NaOH) or ammonium hydroxide.[8]

-

Extraction: Extract the neutralized aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc).[8]

-

Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography to yield pure this compound.[8]

Chemical Reactivity: The Trifecta of Functionality

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The pyrimidine ring is electron-deficient, which activates the C2 position for nucleophilic aromatic substitution (SₙAr).

-

C2-Chloro Group: This is the primary site for electrophilic reactivity. The chlorine atom is a good leaving group and is readily displaced by a wide range of nucleophiles (O-, N-, S-, and C-based). This reaction is the cornerstone of its use as a building block.

-

C4/C6-Amino Groups: These groups are nucleophilic and can undergo reactions such as acylation, alkylation, or participate in palladium-catalyzed cross-coupling reactions.[9] However, in SₙAr reactions at the C2 position, they act as powerful electron-donating groups, further activating the ring towards nucleophilic attack. Tautomeric amine-imine equilibria can also influence reactivity.[9]

Diagram 2: Core Reactivity Pathways

Caption: Key reactivity pathways for this compound.

Applications in Drug Discovery: A Scaffold for Targeted Therapies

The 2,4-diaminopyrimidine moiety is a well-established pharmacophore that can form critical hydrogen bond interactions with the hinge region of many protein kinases, making it an ideal starting point for designing kinase inhibitors.[9][10]

Kinase Inhibitors

Numerous kinase inhibitors across different target families utilize this core. The C2 position provides a versatile handle to introduce various side chains that can occupy different pockets within the ATP-binding site, thereby tuning potency and selectivity.

-

Aurora Kinase Inhibitors: Compounds based on this scaffold have been developed as selective inhibitors of Aurora A kinase, a key regulator of mitosis, for anticancer applications.[11]

-

Protein Kinase C Theta (PKCθ) Inhibitors: The 2,4-diaminopyrimidine core has been used to develop potent inhibitors of PKCθ, a target for T-cell-mediated diseases like rheumatoid arthritis and transplant rejection.[12]

-

Other Kinases: This scaffold has also been employed in the development of inhibitors for Sky kinase and MAPK-activated protein kinase 2 (MK2).[13][14]

Other Therapeutic Areas

-

Minoxidil Synthesis: this compound is a direct and crucial precursor to Minoxidil, a widely used medication for treating hypertension and androgenic alopecia.[1][4] The synthesis involves the nucleophilic substitution of the C2-chloro group with piperidine-1-oxide.

-

Anti-Infective Agents: Derivatives built from this core have been investigated for their anti-tubercular activities, targeting enzymes like dihydrofolate reductase (DHFR).[8]

Diagram 3: The 2,4-Diaminopyrimidine Scaffold in Medicine

Caption: The 2,4-diaminopyrimidine core as a privileged scaffold in drug development.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of this compound is essential. The following information is aggregated from supplier Safety Data Sheets (SDS).[2][15][16][17][18]

Table 3: GHS Hazard Summary

| Hazard Code | Description | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |

| H315 | Causes skin irritation | Skin Irritation (Category 2) |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) |

Source: Aggregated GHS information from multiple suppliers.[6][17]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2] Facilities should be equipped with an eyewash station and a safety shower.[2]

-

Personal Protection:

-

Hygiene: Wash hands thoroughly after handling.[2][16] Do not eat, drink, or smoke in the work area.[16][18]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][15]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[15]

Conclusion

This compound is more than a simple chemical intermediate; it is a testament to the power of heterocyclic chemistry in addressing complex biological challenges. Its well-defined reactivity, coupled with the proven pharmacological activity of the 2,4-diaminopyrimidine scaffold, ensures its continued relevance in the pipelines of both academic research and industrial drug development. This guide has outlined its fundamental properties, synthesis, and reactivity, providing researchers with a comprehensive technical resource to leverage its full potential in creating the next generation of targeted therapeutics.

References

- CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines.

- 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432.

- Preparation method of 2, 4-diamino-6-chloropyrimidine.

- Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. MDPI.

- 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure.

- 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Autech Industry Co.,Ltd.

- SAFETY DATA SHEET - 2,4-Diamino-6-chloropyrimidine. Thermo Fisher Scientific.

- 2,4-Diamino-6-chloropyrimidine SDS, 156-83-2 Safety D

- Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase.

- SAFETY DATA SHEET - 2,4-diamino-6-chloropyrimidine. Sigma-Aldrich.

- Discovery of 2,4-diamino-5-cyanopyrimidine Derivatives as Protein Kinase C Theta Inhibitors With Mitigated Time-Dependent Drug-Drug Interactions.

- 2,4-Diamino-6-Chloropyrimidine CAS 156-83-2 Purity >99.0% (GC) Factory. Parlele.

- Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Comput

- 2,4-Diamino-6-chloropyrimidine. AK Scientific, Inc.

- Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Cole-Parmer.

- Spectroscopic Analysis for Structural Confirmation of 4-Amino-2,6-dichloropyrimidine Derivatives: A Compar

- 2,4-Diaminopyrimidine MK2 inhibitors.

- Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors.

Sources

- 1. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 4. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. ruifuchem.com [ruifuchem.com]

- 6. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of 2,4-diamino-5-cyanopyrimidine derivatives as protein kinase C theta inhibitors with mitigated time-dependent drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2,4-Diaminopyrimidine MK2 inhibitors. Part II: Structure-based inhibitor optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. aksci.com [aksci.com]

Introduction: The Significance of the 2,4-Diaminopyrimidine Scaffold

An In-Depth Technical Guide to 2,4-Diamino-6-chloropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

The pyrimidine ring is a foundational heterocycle in medicinal chemistry, forming the core of nucleobases essential to life.[1] Among its myriad derivatives, 2,4-diamino-6-chloropyrimidine (CAS No. 156-83-2) has emerged as a particularly valuable building block for drug development professionals.[2][3] Its strategic placement of two reactive amino groups and a displaceable chloro substituent makes it a versatile synthon for creating complex molecular architectures with significant biological activity.

This guide, intended for researchers and scientists in pharmaceutical and chemical development, provides a comprehensive overview of 2,4-diamino-6-chloropyrimidine. We will delve into its core physicochemical properties, detail its synthesis and reactivity profile, and explore its critical role as a key intermediate in the synthesis of prominent pharmaceutical agents.

Molecular Structure and Physicochemical Properties

2,4-Diamino-6-chloropyrimidine is a halogenated heterocyclic organic compound.[4] It presents as a white to off-white or slightly yellow crystalline powder at room temperature.[2][4] The molecule's character is defined by the pyrimidine core, which is substituted with two electron-donating amino groups at the C2 and C4 positions and an electron-withdrawing chlorine atom at the C6 position. This specific arrangement of functional groups dictates its reactivity and utility.

Caption: Molecular Structure of 2,4-Diamino-6-chloropyrimidine.

Key Physicochemical Data

The essential properties of 2,4-diamino-6-chloropyrimidine are summarized below for quick reference. These values are critical for designing reaction conditions, purification strategies, and analytical methods.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₅ClN₄ | [5][6] |

| Molecular Weight | 144.56 g/mol | [2][6] |

| CAS Number | 156-83-2 | [2][5] |

| Appearance | White to off-white/slightly yellow crystalline powder | [2][4] |

| Melting Point | 198-202 °C | [3][4] |

| Boiling Point | 438.3 ± 48.0 °C at 760 mmHg | [2][4] |

| Solubility | Sparingly soluble in water; Soluble in methanol and ethanol | [2][4] |

| Density | 1.564 g/cm³ | [2][4] |

| Flash Point | 218.9 °C | [2][4] |

| InChI Key | QJIUMVUZDYPQRT-UHFFFAOYSA-N | [2] |

Synthesis and Reactivity

The most prevalent and industrially relevant synthesis of 2,4-diamino-6-chloropyrimidine begins with the cyclization of guanidine and a cyanoacetate derivative, followed by chlorination.

Synthetic Pathway

The synthesis is typically a two-step process:

-

Step 1: Cyclization. Guanidine (or its salt) is reacted with ethyl cyanoacetate in the presence of a base like sodium ethoxide or sodium methoxide to form the precursor, 2,4-diamino-6-hydroxypyrimidine.[7][8]

-

Step 2: Chlorination. The hydroxyl group of the precursor is then substituted with a chlorine atom using a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[9][10][11] This reaction is the cornerstone of its production, converting the relatively inert hydroxyl group into a highly reactive leaving group (chlorine), which is essential for subsequent derivatization.

Caption: General Synthetic Workflow for 2,4-Diamino-6-chloropyrimidine.

Experimental Protocol: Chlorination of 2,4-Diamino-6-hydroxypyrimidine

This protocol is a representative example based on established literature procedures.[9]

-

1. Reaction Setup: To 9 mL of phosphorus oxychloride (POCl₃) in a reaction vessel equipped with a reflux condenser, add 1.00 g (7.93 mmol) of 2,4-diamino-6-hydroxypyrimidine.

-

2. Heating: Stir the suspension and heat to 97 °C. Maintain this temperature with continuous stirring for approximately 17 hours, or until reaction completion is confirmed by a suitable method (e.g., TLC).

-

3. Quenching: After cooling, slowly and cautiously add the reaction mixture to ice water to quench the excess POCl₃. This is a highly exothermic step and requires careful control.

-

4. Hydrolysis: Stir the resulting aqueous solution and heat to 90 °C for 1 hour to ensure complete hydrolysis of any remaining intermediates.

-

5. Neutralization & Extraction: Cool the solution and adjust the pH to ~8 using a base such as sodium hydroxide (NaOH). Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate (EtOAc).

-

6. Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization if necessary.

Causality Note: The use of POCl₃ is critical as it serves as both the reagent and, in excess, the solvent. It effectively converts the enolizable C-OH group of the pyrimidine into a C-Cl bond, a classic and robust transformation for heterocyclic systems.

Reactivity Profile

The chemical behavior of 2,4-diamino-6-chloropyrimidine is dominated by the chlorine atom at the C6 position. This position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the pyrimidine ring nitrogens. The amino groups, being electron-donating, can modulate this reactivity but also serve as sites for further functionalization. The chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, making it an excellent precursor for building diverse libraries of pyrimidine derivatives.[12]

Applications in Drug Development

The 2,4-diaminopyrimidine core is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[9]

Key Intermediate for Minoxidil

Perhaps the most well-known application of 2,4-diamino-6-chloropyrimidine is its role as the central precursor in the synthesis of Minoxidil .[2][4] Minoxidil (marketed as Rogaine®) is a potent antihypertensive agent and is widely used topically to treat androgenetic alopecia (hair loss). The synthesis involves the nucleophilic substitution of the chlorine atom with piperidine, followed by N-oxidation.[13]

Caption: Role of 2,4-Diamino-6-chloropyrimidine as a Precursor to Minoxidil.

Scaffold for DHFR Inhibitors and Kinase Modulators

The 2,4-diaminopyrimidine structure is a classic bioisostere for the pteridine ring found in folic acid. Consequently, it serves as the core for numerous non-classical dihydrofolate reductase (DHFR) inhibitors.[9] These inhibitors block DNA synthesis and are effective antibacterial (e.g., Trimethoprim) and antiprotozoal agents. Researchers have leveraged 2,4-diamino-6-chloropyrimidine to synthesize novel DHFR inhibitors targeting organisms like Mycobacterium tuberculosis.[9]

Furthermore, substituted diaminopyrimidines have been shown to act as inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR), making them promising candidates for anticancer therapies.[14]

Analytical Characterization

The identity and purity of 2,4-diamino-6-chloropyrimidine are typically confirmed using a suite of standard analytical techniques. Spectral data is available in public databases for reference.[6]

-

NMR Spectroscopy: ¹H-NMR and ¹³C-NMR are used to confirm the chemical structure and proton/carbon environments.[9]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition.[6][9]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amino groups and C-Cl stretches.[9]

-

Melting Point Analysis: Used as a primary indicator of purity.

Safety and Handling

2,4-Diamino-6-chloropyrimidine is classified as a hazardous substance and must be handled with appropriate precautions in a laboratory or manufacturing setting.[4][15]

-

GHS Hazard Statements: [6]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: [16]

-

Handling: Use only in a well-ventilated area (e.g., fume hood). Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and dark place away from incompatible materials.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

-

References

-

LookChem. (n.d.). 2,4-Diamino-6-chloropyrimidine CAS 156-83-2. Retrieved from [Link]

-

Wang, B., et al. (2017). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 22(9), 1486. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Diamino-6-chloropyrimidine. PubChem Compound Database. Retrieved from [Link]

- Google Patents. (2021). CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

-

Chekav, A. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 25(18), 4287. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

-

Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. Retrieved from [Link]

-

Barlin, G. B., & Brown, W. V. (1967). Relative Reactivity in Piperidino-Dechlorination of 2,4-Diamino-6-chloropyrimidine and 2,4-Diamino-6-chloropyrimidine N(3)-Oxide and Their Acetylamino Analogs. The Journal of Organic Chemistry, 32(5), 1660-1663. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]

-

Vitaku, E., et al. (2014). Recent Advances in Pyrimidine-Based Drugs. Future Medicinal Chemistry, 6(9), 1031-1053. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloro-2,6-diaminopyrimidine, 98%. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. Journal of the Iranian Chemical Society, 20, 1-28. Retrieved from [Link]

- Google Patents. (1988). EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide.

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 11. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]

- 14. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. fishersci.com [fishersci.com]

- 16. aksci.com [aksci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloropyrimidine-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for the heterocyclic compound 2-Chloropyrimidine-4,6-diamine (CAS No. 156-83-2). As a crucial building block in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules, a thorough understanding of its structural and electronic properties is paramount. This document consolidates and interprets data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are detailed, offering field-proven insights for researchers in drug discovery and development. All data and protocols are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of this compound

This compound, also known as 6-chloro-2,4-diaminopyrimidine, is a substituted pyrimidine that serves as a key intermediate in organic synthesis.[1][2] Its structure, featuring a reactive chlorine atom and two nucleophilic amino groups, makes it a versatile precursor for creating a diverse range of more complex molecules. The pyrimidine core is a common scaffold in numerous therapeutic agents, and understanding the precise spectroscopic signature of this starting material is a non-negotiable aspect of quality control and reaction monitoring in synthetic workflows.

Spectroscopic characterization provides an unambiguous fingerprint of a molecule.[3] For a compound like this compound, these techniques are not merely for identification but are essential for confirming purity, elucidating the outcomes of chemical transformations, and ensuring the integrity of downstream products. This guide is structured to provide both the spectral data and the scientific reasoning behind its interpretation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly correlate to its spectroscopic output. The molecule consists of a pyrimidine ring with two amino (-NH₂) groups at positions 4 and 6, and a chlorine (-Cl) atom at position 2. The interpretation of the following spectroscopic data is based on this molecular framework.

Caption: Primary fragmentation pathway of this compound.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data presented. These protocols are designed to be self-validating by incorporating standard practices for sample preparation and instrument calibration.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the instrument for optimal magnetic field homogeneity.

-

Acquire the ¹H spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

Process the data using an appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals and identify their multiplicities.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, referencing the TMS signal at 0.00 ppm.

-

Caption: Standard workflow for NMR spectroscopic analysis.

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet):

-

Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Press the mixture into a transparent pellet using a hydraulic press.

-

-

Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Analysis: Identify the molecular ion peak, check for the characteristic chlorine isotope pattern, and analyze the major fragment ions.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a robust and definitive characterization of this compound. The proton NMR confirms the number and environment of the hydrogen atoms, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and elemental composition. For any scientist working with this important synthetic intermediate, this guide serves as an authoritative reference for its spectroscopic properties, ensuring the quality and integrity of their research and development endeavors.

References

-

PubChem. 2,4-Diamino-6-chloropyrimidine. National Center for Biotechnology Information. [Link]

-

NIST. 4-Chloro-2,6-diaminopyrimidine. NIST Chemistry WebBook. [Link]

-

MDPI. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. [Link]

-

SpectraBase. 2,4-Diamino-6-chloropyrimidine. [Link]

-

Chemistry LibreTexts. 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

- Google Patents. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine.

Sources

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Chloropyrimidine-4,6-diamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This guide provides a comprehensive, in-depth exploration of the multifaceted process of crystal structure analysis, centered on the exemplar molecule, 2-Chloropyrimidine-4,6-diamine. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development, making a thorough understanding of their three-dimensional structure and intermolecular interactions paramount. This document is structured to guide researchers through the essential stages of synthesis, crystallization, single-crystal X-ray diffraction, and advanced computational analysis. By integrating both established experimental protocols and theoretical modeling, this guide aims to equip scientists with the knowledge to not only determine a crystal structure but also to interpret it in a chemically meaningful way. While a definitive crystal structure for the title compound is not publicly available, we will leverage data from a closely related co-crystal, 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1), to illustrate the analytical workflow.

Introduction: The Significance of Crystal Structure in Drug Design

The three-dimensional arrangement of atoms in a molecule and the packing of these molecules in a solid-state lattice are fundamental to its physicochemical properties. For active pharmaceutical ingredients (APIs), the crystal structure dictates crucial parameters such as solubility, stability, bioavailability, and tabletability. A comprehensive crystal structure analysis provides invaluable insights into intermolecular interactions, which are the cornerstone of molecular recognition in biological systems. This compound, a substituted pyrimidine, represents a scaffold of high interest due to the prevalence of pyrimidine cores in a vast array of therapeutic agents. Understanding its solid-state structure is a critical step in the rational design of novel drug candidates.

Synthesis and Purification of this compound

The journey to a crystal structure begins with the synthesis of a pure compound. This compound is typically synthesized from 2,4-diamino-6-hydroxypyrimidine.

Synthesis Protocol

A common synthetic route involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃)[1][2].

Step-by-Step Protocol:

-

To a reaction vessel, add 2,4-diamino-6-hydroxypyrimidine.

-

Slowly add an excess of phosphorus oxychloride (POCl₃) while stirring. The weight ratio of 2,4-diamino-6-hydroxypyrimidine to POCl₃ is typically in the range of 1:3.5 to 1:5[1].

-

Heat the reaction mixture to a temperature between 90-110 °C and maintain for several hours (e.g., 6 hours) with continuous stirring[1].

-

After the reaction is complete, cool the mixture and carefully quench it by slowly adding it to ice water or an alcohol-based solution[1]. Quenching with alcohols is reported to be a safer alternative to water[1].

-

Neutralize the resulting solution with a base, such as sodium hydroxide or ammonia water, to a pH of around 8-10[1][2].

-

Extract the product with a suitable organic solvent, such as ethyl acetate[1][2].

-

Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product[2].

Purification and Characterization

The crude product should be purified before attempting crystallization. Recrystallization from a suitable solvent, such as boiling water (with charcoal treatment for decolorization) or acetone, can yield a product of high purity[2]. The purity and identity of the synthesized this compound should be confirmed by standard analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups. Pyrimidine derivatives exhibit characteristic vibrations, including C-H aromatic stretching around 2920-2978 cm⁻¹, C=C and C=N stretching in the 1450-1600 cm⁻¹ region, and C-Cl stretching around 700 cm⁻¹[3].

-

Mass Spectrometry: To confirm the molecular weight (144.56 g/mol )[4].

The Art of Single Crystal Growth: From Powder to Perfection

Obtaining a high-quality single crystal is often the most challenging step in crystal structure determination. The ideal crystal for X-ray diffraction should be transparent, have well-defined faces, and be free of cracks or other defects[5].

Recrystallization Techniques for Single Crystal Growth

Recrystallization is a purification technique that can be adapted for growing single crystals by allowing for slow cooling of a saturated solution[6][7].

Generalized Protocol for Single Solvent Recrystallization:

-

Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For this compound, methanol is a potential solvent.

-

Dissolution: In a clean vessel, dissolve the purified compound in a minimal amount of the hot solvent to create a saturated or near-saturated solution[7][8].

-

Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. This slow cooling is crucial for the formation of a single, well-ordered crystal lattice rather than a precipitate[7]. Covering the vessel and placing it in a thermally insulated container can facilitate slow cooling.

-

Inducing Crystallization (if necessary): If crystals do not form, scratching the inner surface of the vessel with a glass rod or introducing a seed crystal can initiate crystallization[8].

-

Isolation: Once suitable crystals have formed, carefully isolate them from the mother liquor.

Thermal recrystallization, involving controlled, slow cooling of a saturated solution, is another powerful technique for growing high-quality single crystals from small amounts of material[9][10].

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise arrangement of atoms in a crystalline solid[5][11].

The SCXRD Workflow

The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern[12].

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head[12][13].

-

Data Collection: The crystal is placed in an X-ray diffractometer and irradiated with monochromatic X-rays. The crystal is rotated, and the diffraction pattern is recorded at various orientations[12].

-

Data Reduction: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution: The initial positions of the atoms in the asymmetric unit are determined using methods such as direct methods or Patterson functions.

-

Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.

-

Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and accuracy. The output is a Crystallographic Information File (CIF).

Crystallographic Data of a Close Analog: 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1)

| Parameter | Value[11] |

| Chemical Formula | 2(C₄H₅ClN₄) · C₄H₆O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.2096 (14) |

| b (Å) | 4.9765 (5) |

| c (Å) | 13.5673 (14) |

| β (°) | 98.603 (2) |

| V (ų) | 881.85 (16) |

| Z | 2 |

In this co-crystal, the pyrimidine molecules are linked by pairwise N—H⋯N hydrogen bonds, forming R₂²(8) loops. Additionally, O—H⋯N and N—H⋯O hydrogen bonds link the pyrimidine and succinic acid molecules[11]. This demonstrates the strong hydrogen bonding potential of the amino groups on the pyrimidine ring.

Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice[14][15]. It partitions the space in a crystal into regions that are dominated by the electron density of a specific molecule[15].

Principles of Hirshfeld Surface Analysis

The Hirshfeld surface is generated based on the electron distribution of the molecule (the promolecule) relative to the entire crystal (the procrystal)[15]. Various properties can be mapped onto this surface to highlight different aspects of intermolecular interactions. A key property is the normalized contact distance (dnorm), which is based on the distances to the nearest atoms inside (di) and outside (de) the surface, and their van der Waals radii.

Interpreting Hirshfeld Surfaces and Fingerprint Plots

The dnorm surface reveals close intermolecular contacts as red spots, which are indicative of hydrogen bonds and other strong interactions. The 2D fingerprint plot is a histogram of di versus de, which provides a quantitative summary of the intermolecular contacts.

For the 2,6-Diamino-4-chloropyrimidine–succinic acid co-crystal, the most significant intermolecular contacts are H⋯H (32.5%), O⋯H/H⋯O (19.7%), and N⋯H/H⋯N (13.6%)[11]. This highlights the prevalence of hydrogen bonding in the crystal packing.

Sources

- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]

- 2. 4-Chloro-2,6-diaminopyrimidine | 156-83-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]

- 6. mt.com [mt.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Home Page [chem.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. Growing single crystals of small molecules by thermal recrystallization, a viable option even for minute amounts of material? - CrystEngComm (RSC Publishing) DOI:10.1039/C6CE02222G [pubs.rsc.org]

- 11. 2,6-Diamino-4-chloropyrimidine–succinic acid (2/1) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 13. sssc.usask.ca [sssc.usask.ca]

- 14. mdpi.com [mdpi.com]

- 15. crystalexplorer.net [crystalexplorer.net]

An In-depth Technical Guide to the Stability and Storage of 2-Chloropyrimidine-4,6-diamine

Introduction: The Critical Role of a Versatile Building Block

2-Chloropyrimidine-4,6-diamine, a substituted pyrimidine, is a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive chloro group and two amino functionalities, makes it a versatile scaffold in medicinal chemistry and drug discovery. The integrity and purity of this compound are paramount, as any degradation can significantly impact the yield, purity, and biological activity of the final products. This guide provides a comprehensive overview of the stability profile of this compound, offering field-proven insights into its optimal storage and handling to ensure its quality and reliability in research and development. Substituted aminopyrimidines are an important class of compounds, in part because they frequently show biological activity, making the facile synthesis of polysubstituted aminopyrimidines highly desirable for creating screening libraries[1].

Core Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is the foundation for developing appropriate storage and handling strategies. The compound is a white to off-white or slightly yellow crystalline powder.[2][3][4]. It is generally stable under normal ambient and anticipated storage and handling conditions of temperature and pressure.[4].

| Property | Value | Source(s) |

| CAS Number | 156-83-2 | [3] |

| Molecular Formula | C₄H₅ClN₄ | [5] |

| Molecular Weight | 144.56 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [2][4] |

| Melting Point | 199-202 °C / 263 °C (lit.) | [2][4] |

| Solubility | Slightly soluble to soluble in water. More soluble in organic solvents like ethanol and methanol. | [2][4] |

| Vapour Pressure | 7.01E-08 mmHg at 25°C | [2] |

| Density | 1.564 g/cm³ | [2] |

Chemical Stability and Potential Degradation Pathways

While this compound is stable under recommended conditions, its reactivity profile suggests several potential degradation pathways, primarily driven by the presence of the electrophilic pyrimidine ring and the reactive chloro substituent.

Hydrolysis: The Primary Concern

The most probable degradation pathway for this compound is the hydrolysis of the C-Cl bond. The chlorine atom at the 2-position of the pyrimidine ring is susceptible to nucleophilic substitution, particularly by water or hydroxide ions. This reaction would lead to the formation of 2-hydroxy-4,6-diaminopyrimidine. The rate of this hydrolysis is expected to be pH-dependent, likely accelerating under basic conditions. The presence of moisture in storage is a critical factor that can promote this degradation. For many chlorinated hydrocarbons, contact with water can lead to slow hydrolysis, causing the formation of hydrochloric acid (HCl), which can in turn cause corrosion of metal containers.[6].

Sources

- 1. Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. 2,4-Diamino-6-chloropyrimidine CAS 156-83-2-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 5. 2,4-Diamino-6-chloropyrimidine | C4H5ClN4 | CID 67432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chlorinated-solvents.eu [chlorinated-solvents.eu]

Navigating the Synthetic Landscape of 2-Chloropyrimidine-4,6-diamine: An In-depth Technical Guide to Nucleophilic Reactivity

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the reactivity of 2-chloropyrimidine-4,6-diamine with a variety of nucleophiles. As a pivotal scaffold in medicinal chemistry and materials science, a deep understanding of its chemical behavior is paramount for the rational design and synthesis of novel functional molecules. This document delves into the underlying principles governing its reactivity, offers detailed, field-proven experimental protocols for nucleophilic substitution reactions, and presents a curated collection of reaction data and spectroscopic characterization. The content is structured to empower researchers to confidently and efficiently utilize this versatile building block in their synthetic endeavors.

The Core Chemistry: Understanding the Reactivity of this compound

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is the primary driver for the high susceptibility of halopyrimidines to nucleophilic aromatic substitution (SNAr). In the case of this compound, the chloro substituent at the 2-position is activated towards displacement by nucleophiles. The two amino groups at the 4- and 6-positions, being electron-donating, might be perceived as deactivating the ring towards nucleophilic attack. However, the strong activating effect of the ring nitrogens still renders the 2-position sufficiently electrophilic for substitution to occur, often under mild conditions.

The generally accepted mechanism for this transformation is the SNAr pathway, which proceeds via a two-step addition-elimination sequence.

Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: The SNAr mechanism on this compound.

Synthesis of the Starting Material: this compound

A reliable and scalable synthesis of the starting material is crucial for any synthetic campaign. This compound is typically prepared from its corresponding 6-hydroxy precursor.

Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This precursor can be synthesized via the condensation of guanidine with ethyl cyanoacetate.[1]

Experimental Protocol:

-

In a reaction vessel, prepare a solution of sodium methoxide in methanol.

-

To this solution, add guanidine hydrochloride and stir.

-

Heat the mixture to reflux and add ethyl cyanoacetate dropwise.

-

Continue refluxing for 2-4 hours.

-

After the reaction is complete, evaporate the solvent.

-

Dissolve the residue in water and adjust the pH to 7 with acetic acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 2,4-diamino-6-hydroxypyrimidine.

Chlorination to 2,4-Diamino-6-chloropyrimidine

The conversion of the hydroxyl group to a chloro group is achieved using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2][3]

Experimental Protocol:

-

In a flask equipped with a reflux condenser and a gas trap, suspend 2,4-diamino-6-hydroxypyrimidine in phosphorus oxychloride.

-

Heat the mixture to reflux (around 105 °C) and maintain for 6 hours.

-

After completion, carefully distill off the excess phosphorus oxychloride under reduced pressure.

-

Cool the residue and cautiously quench the reaction by the slow addition of an alcohol (e.g., ethanol) while cooling.

-

The hydrochloride salt of the product often precipitates. This can be filtered and then neutralized with a base like ammonia water to afford the free base, 2,4-diamino-6-chloropyrimidine.[2]

Synthetic Workflow: From Precursor to Product

Caption: Synthetic route to 2,4-diamino-6-chloropyrimidine.

Reactivity with N-Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone for the synthesis of a diverse array of derivatives, many of which exhibit significant biological activity.

Reaction with Primary and Secondary Amines

The substitution of the 2-chloro group with primary and secondary amines generally proceeds readily, often requiring mild heating in the presence of a base to scavenge the liberated HCl.

General Experimental Protocol:

-

To a solution of 2,4-diamino-6-chloropyrimidine in a suitable solvent (e.g., ethanol, DMF, or water), add the desired amine (1.0-1.2 equivalents).

-

Add a base such as triethylamine, potassium carbonate, or diisopropylethylamine (1.5-2.0 equivalents).

-

Heat the reaction mixture to a temperature ranging from room temperature to reflux, monitoring the progress by TLC.

-

Upon completion, the reaction mixture is typically cooled, and the product is isolated by precipitation, extraction, or chromatography.

Table 1: Examples of Reactions with N-Nucleophiles

| Nucleophile | Base | Solvent | Temperature | Yield (%) | Reference |

| Adamantylalkylamine | K₂CO₃ | DMF | 140 °C | - | [3] |

| Piperidine | - | Excess Piperidine | Reflux | High | [4] |

Reactivity with O-Nucleophiles

Oxygen-based nucleophiles, such as alcohols and phenols, can also displace the 2-chloro substituent, typically as their more nucleophilic alkoxide or phenoxide forms.

Reaction with Alcohols and Phenols

These reactions are generally carried out in the presence of a strong base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity.

Experimental Protocol for Reaction with Substituted Methanols: [5][6]

-

In a dry flask under an inert atmosphere, suspend sodium hydride in a dry solvent such as DMSO or THF.

-

Add the substituted methanol dropwise and stir until the evolution of hydrogen gas ceases.

-

Add 2,4-diamino-6-chloropyrimidine to the solution of the alkoxide.

-

Heat the reaction mixture at 90 °C for 8 hours.

-